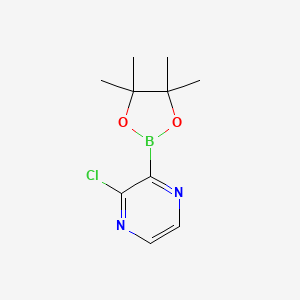
3-(1-Fluorocyclopropyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Fluorocyclopropyl)propanoic acid: is an organic compound that belongs to the class of carboxylic acids It features a fluorinated cyclopropyl group attached to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Stille Cross-Coupling Reaction: One of the methods to synthesize 3-(1-Fluorocyclopropyl)propanoic acid involves the Stille cross-coupling reaction.
Cyclopropanation: Another approach involves the cyclopropanation of (1-fluorovinyl)arenes, which introduces the fluorocyclopropyl group into the molecule.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(1-Fluorocyclopropyl)propanoic acid can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorinated cyclopropyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or alkanes.
Substitution: Substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Fluorinated Compounds: 3-(1-Fluorocyclopropyl)propanoic acid is used as a building block in the synthesis of various fluorinated organic compounds.
Biology and Medicine:
Drug Development: The fluorinated cyclopropyl group can enhance the biological activity and metabolic stability of pharmaceutical compounds.
Industry:
Mecanismo De Acción
Comparación Con Compuestos Similares
Propanoic Acid: A simple carboxylic acid with antimicrobial properties.
3-Phenylpropanoic Acid: A compound with a benzene ring attached to the propanoic acid moiety.
2-Phenylpropanoic Acid: Known for its use in nonsteroidal anti-inflammatory drugs (NSAIDs).
Uniqueness: 3-(1-Fluorocyclopropyl)propanoic acid is unique due to the presence of the fluorinated cyclopropyl group, which imparts distinct chemical and biological properties compared to other propanoic acid derivatives .
Propiedades
Fórmula molecular |
C6H9FO2 |
|---|---|
Peso molecular |
132.13 g/mol |
Nombre IUPAC |
3-(1-fluorocyclopropyl)propanoic acid |
InChI |
InChI=1S/C6H9FO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |
Clave InChI |
QRNARYWUEKLSNA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


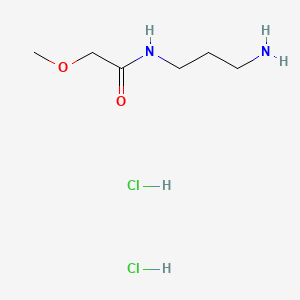
![[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)
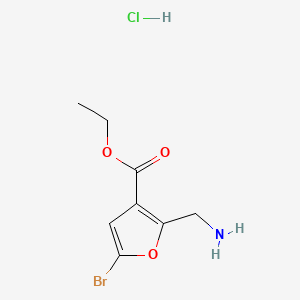
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
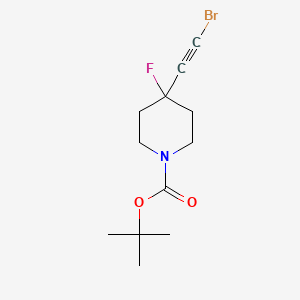
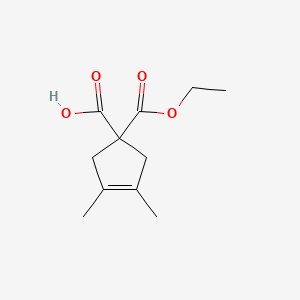
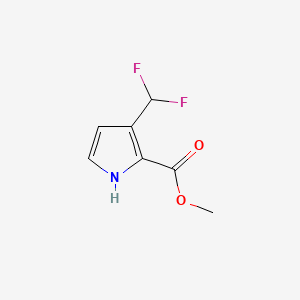
![1-{4-[(2,4-Dichlorophenyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B13452395.png)
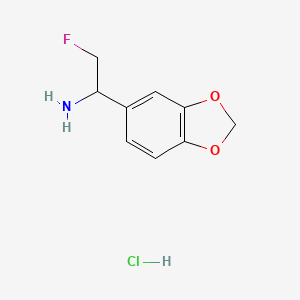
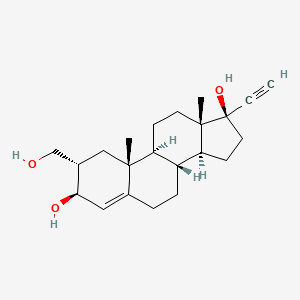
![3-(4-Bromo-2-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13452412.png)

